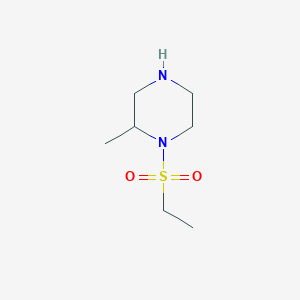

1-(Ethanesulfonyl)-2-methylpiperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Chemical Research

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its prevalence is due to a combination of desirable properties. The piperazine ring can adopt various conformations, which can be tailored by substitution. tandfonline.com Furthermore, its physicochemical properties, such as solubility and basicity, can be readily modulated by attaching different chemical groups to its nitrogen atoms. nih.govtandfonline.com

This versatility makes the piperazine moiety a common structural component in a wide array of therapeutic agents. nih.govresearchgate.net It is found in drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system-acting agents. nih.govresearchgate.net The ability of the piperazine ring to act as a linker between different pharmacophores or as a core scaffold for building bioactive molecules underscores its importance in drug discovery and development. tandfonline.com

Fundamental Role of the Sulfonamide Functional Group in Organic Synthesis and Molecular Design

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂-NR'R''), is a cornerstone in medicinal chemistry and organic synthesis. wikipedia.org This group is a key component in a major class of antibacterial drugs known as sulfa drugs. wikipedia.org Beyond their antimicrobial properties, sulfonamides are present in a diverse range of pharmaceuticals, including diuretics, anticonvulsants, and hypoglycemic agents. wikipedia.orgnih.gov

From a molecular design perspective, the sulfonamide group is valued for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, which facilitates interactions with biological targets. researchgate.netnih.gov In organic synthesis, the formation of a sulfonamide is a classic method for the derivatization of amines, often resulting in crystalline products with sharp melting points that aid in their identification. wikipedia.org The sulfonamide group is generally more stable metabolically compared to an amide group, making it an attractive feature in the design of drug candidates with improved pharmacokinetic profiles. researchgate.net

Contextualization of 1-(Ethanesulfonyl)-2-methylpiperazine within the Landscape of N-Sulfonylated Piperazine Compounds

This compound belongs to the class of N-sulfonylated piperazine compounds, which are molecules that incorporate both the piperazine scaffold and the sulfonamide functional group. In this specific molecule, an ethanesulfonyl group is attached to one of the nitrogen atoms of a 2-methylpiperazine (B152721) ring. The general structure of N-sulfonylated piperazines involves a sulfonyl group (R-SO₂) attached to a piperazine nitrogen.

The hybridization of benzene (B151609) sulfonamides with piperazine derivatives has been a subject of research, with studies investigating their antioxidant and enzyme inhibitory potentials. nih.gov The synthesis of such compounds often involves the reaction of a sulfonyl chloride with a piperazine derivative. wikipedia.org

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its chemical structure suggests it is an intermediate or a building block for the synthesis of more complex molecules. The presence of the ethanesulfonyl group modifies the basicity of the piperazine nitrogen to which it is attached, and the methyl group on the piperazine ring introduces a chiral center, which could be significant for stereospecific interactions in further applications.

The table below provides some basic information on this compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol |

This data is compiled from general chemical knowledge and databases.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-ethylsulfonyl-2-methylpiperazine |

InChI |

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3 |

InChI Key |

BOSBMDOCEQZSDP-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCNCC1C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethanesulfonyl 2 Methylpiperazine

Direct N-Sulfonylation Protocols Utilizing 2-Methylpiperazine (B152721)

The most direct route to 1-(Ethanesulfonyl)-2-methylpiperazine involves the reaction of 2-methylpiperazine with an ethanesulfonyl electrophile. This approach is predicated on the nucleophilicity of the nitrogen atoms within the piperazine (B1678402) ring.

Reaction Pathways Involving Ethanesulfonyl Halides

The reaction proceeds as follows: Step 1: Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of 2-methylpiperazine attacks the sulfur atom of ethanesulfonyl chloride. Step 2: Elimination: The tetrahedral intermediate collapses, expelling a chloride ion. Step 3: Deprotonation: A base removes the proton from the newly sulfonated nitrogen, yielding the final product and a salt.

Investigation of Regioselectivity and Stereochemical Control in N-Sulfonylation Reactions of 2-Methylpiperazine

Regioselectivity is a paramount consideration in the sulfonylation of 2-methylpiperazine. The piperazine ring contains two distinct secondary amine nitrogens:

N1: Adjacent to the methyl-substituted carbon (C2). This position is more sterically hindered.

N4: Distal to the methyl group and is less sterically hindered.

Due to the steric bulk of the ethanesulfonyl group, direct sulfonylation of unprotected 2-methylpiperazine is expected to show a strong preference for reaction at the less hindered N4 position. This would yield 1-ethanesulfonyl-3-methylpiperazine (renumbering the ring) as the major product, rather than the desired this compound. Achieving selective sulfonylation at the more hindered N1 position is a significant synthetic challenge that typically requires indirect methods, such as those involving protecting groups. nih.gov

Stereochemical Control: If the starting material is an enantiomerically pure form of 2-methylpiperazine (e.g., (R)-2-methylpiperazine or (S)-2-methylpiperazine), the sulfonylation reaction itself does not affect the existing stereocenter at C2. acs.org The configuration of the methyl-bearing carbon is retained in the product. Therefore, the synthesis of an enantiopure product is contingent on the stereochemical purity of the starting material. nih.gov

Interactive Table: Regioselectivity in the Sulfonylation of 2-Methylpiperazine

| Position | Steric Hindrance | Electronic Effect | Predicted Major Product (Direct Sulfonylation) |

|---|---|---|---|

| N1 | High (adjacent to CH₃ group) | Slightly more electron-donating | Minor Isomer |

| N4 | Low | Less electron-donating | Major Isomer (4-ethanesulfonyl-2-methylpiperazine) |

Convergent and Divergent Synthetic Strategies for Related N-Ethanesulfonylpiperazine Derivatives

To overcome the regioselectivity challenges of direct sulfonylation or to build the piperazine ring from acyclic precursors, alternative synthetic strategies are employed.

Approaches Employing Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of amines and heterocyclic compounds. nih.govresearchgate.net This method can be adapted in a convergent strategy to construct the piperazine ring system.

A hypothetical convergent synthesis could involve the reaction of a pre-formed N-ethanesulfonylated diamine with a suitable dicarbonyl equivalent. For instance, N-(ethanesulfonyl)ethylenediamine could be reacted with a glyoxal (B1671930) derivative in the presence of a reducing agent. The process involves the initial formation of a di-imine (a dihydropyrazine (B8608421) intermediate), which is then reduced in situ to the piperazine ring. cengage.com.au Common reducing agents for this one-pot process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.orgresearchgate.net This method allows for the introduction of substituents on the carbon backbone of the piperazine ring.

Synthesis through Pre-functionalized Piperazine Intermediates

A divergent strategy using pre-functionalized piperazines is the most practical and common method for controlling regioselectivity in the synthesis of asymmetrically substituted piperazines like this compound. mdpi.com This approach involves temporarily "blocking" or "protecting" one of the nitrogen atoms to direct the sulfonylation to the other.

The typical sequence to selectively synthesize the N1-sulfonylated product is as follows:

Protection: The less sterically hindered N4 nitrogen of 2-methylpiperazine is selectively protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 2-methylpiperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The steric bulk of the Boc group itself favors reaction at the less hindered N4 position, yielding 4-Boc-2-methylpiperazine.

Sulfonylation: The N-H at the N1 position of the protected intermediate is now the only available site for reaction. It is treated with ethanesulfonyl chloride and a base, as described in section 2.1.1, to selectively install the ethanesulfonyl group at the N1 position. nih.gov

Deprotection: The Boc group is removed from the N4 position under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent) to yield the final desired product, this compound, as its corresponding salt.

This robust, multi-step sequence provides excellent control over the regiochemical outcome, making it a superior strategy for obtaining the sterically hindered isomer. beilstein-journals.org

Principles of Sustainable Synthesis in Piperazine Sulfonamide Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com In the context of synthesizing piperazine sulfonamides like this compound, several key principles are actively being researched to create more environmentally benign methodologies.

Use of Greener Solvents A major focus of sustainable chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives.

Traditional Solvents: Chlorinated solvents like dichloromethane (B109758) are commonly used in sulfonamide synthesis but are volatile and pose environmental and health risks. mdpi.com

Green Alternatives: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Facile and environmentally benign methods for synthesizing sulfonamides in water have been developed, which can offer excellent yields and purity, often without the need for organic bases or extensive purification. rsc.org Other green solvents like Polyethylene Glycol (PEG-400) have also been explored, offering benefits such as thermal stability, non-toxicity, and recyclability. sci-hub.se

Table 2: Comparison of Solvents in Sulfonamide Synthesis

| Solvent | Classification | Advantages | Disadvantages |

| Dichloromethane | Traditional (Halogenated) | Good solubility for many organic reagents | Volatile, environmental pollutant, potential health hazard mdpi.com |

| Water | Green | Non-toxic, non-flammable, cheap, readily available | Poor solubility for some nonpolar organic reagents |

| PEG-400 | Green | Water-soluble, thermally stable, non-toxic, biocompatible, recoverable sci-hub.se | Can require higher temperatures, may complicate purification |

Alternative Reagents and Reaction Conditions Developing new synthetic routes that avoid problematic reagents is a cornerstone of green chemistry.

Alternative Sulfonyl Source: One innovative method avoids sulfonyl chlorides altogether, instead using sodium sulfinates to react with amines in water. This process is mediated by iodine and proceeds at room temperature without the need for a metal catalyst or an external base, significantly improving the environmental profile of sulfonamide construction. rsc.org

Solvent-Free Reactions: Performing reactions without any solvent ("neat" conditions) represents an ideal green methodology. sci-hub.se Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been shown to be effective, eliminating solvent waste entirely. sci-hub.se

Energy Inputs: The use of alternative energy sources like microwave irradiation or ultrasound (sonochemistry) can lead to faster and more efficient reactions, often under milder and more ecological conditions, such as using water as a solvent. nih.gov

Process Optimization and Waste Reduction On an industrial scale, process optimization is critical for sustainability. A green process for synthesizing sulfanilamide, for example, focused on recycling solvents, using ammonia (B1221849) gas instead of aqueous ammonia to save materials, and adjusting pH with specific acids to avoid generating mixed high-salt wastewater. google.com Such strategies, which reduce alkali consumption and wastewater, are directly applicable to the production of other piperazine sulfonamides and contribute to a more sustainable chemical industry. google.com

Chemical Transformations and Derivatization of 1 Ethanesulfonyl 2 Methylpiperazine

Reactivity Profiles at the Piperazine (B1678402) Nitrogen Centers

The piperazine ring of 1-(ethanesulfonyl)-2-methylpiperazine contains two nitrogen atoms with distinct electronic environments. The nitrogen atom bearing the ethanesulfonyl group is significantly less nucleophilic due to the electron-withdrawing nature of the sulfonyl group. In contrast, the secondary amine at the 4-position retains its nucleophilic character, making it the primary site for electrophilic attack.

Exploration of Alkylation Reactions at the Secondary Amine Site

The secondary amine of this compound is readily susceptible to N-alkylation with a variety of alkylating agents. This reaction is a common strategy for introducing new substituents and expanding the molecular diversity of piperazine-containing compounds. The general reaction involves the treatment of the parent compound with an alkyl halide, tosylate, or mesylate in the presence of a base to neutralize the acid generated during the reaction.

The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate, triethylamine, and diisopropylethylamine, while solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dichloromethane (B109758) are frequently employed. The presence of the 2-methyl group can introduce some steric hindrance, potentially affecting the reaction kinetics compared to its unsubstituted counterpart, 1-ethanesulfonylpiperazine.

| Alkylating Agent | Base | Solvent | Product | Reference |

| Benzyl bromide | K2CO3 | DMF | 1-(Ethanesulfonyl)-4-benzyl-2-methylpiperazine | fabad.org.tr |

| Ethyl iodide | Et3N | Acetonitrile | 1-(Ethanesulfonyl)-4-ethyl-2-methylpiperazine | nih.gov |

| 1-bromobutane | K2CO3 | DMF | 1-(Ethanesulfonyl)-4-butyl-2-methylpiperazine | nih.gov |

This table presents representative examples of N-alkylation reactions on secondary amines within piperazine or similar heterocyclic systems, as direct experimental data for this compound is not extensively available.

Acylation and Related N-Functionalization Reactions

The nucleophilic secondary amine of this compound can also undergo acylation with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of an amide linkage and is a valuable method for introducing a wide array of functional groups. The reactivity of the secondary amine towards acylation is generally high, although it can be attenuated by the steric bulk of the 2-methyl group.

Various acylating agents can be employed, leading to the synthesis of a diverse library of derivatives. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative, while reaction with benzoyl chloride would introduce a benzoyl group. The conditions for these reactions typically involve the use of a base to scavenge the generated acid.

| Acylating Agent | Base | Solvent | Product | Reference |

| Acetyl chloride | Et3N | Dichloromethane | 1-Acetyl-4-(ethanesulfonyl)-2-methylpiperazine | organic-chemistry.org |

| Benzoyl chloride | Pyridine | Dichloromethane | 1-Benzoyl-4-(ethanesulfonyl)-2-methylpiperazine | organic-chemistry.org |

| Acetic anhydride | Et3N | Dichloromethane | 1-Acetyl-4-(ethanesulfonyl)-2-methylpiperazine | researchgate.net |

This table illustrates common N-acylation reactions on secondary amines in heterocyclic compounds, providing a model for the expected reactivity of this compound.

Beyond simple acylation, other N-functionalization reactions are also possible. For example, reaction with isocyanates would lead to the formation of urea derivatives, while reaction with sulfonyl chlorides would result in the formation of a disulfonamide.

Formation of Quaternary Ammonium (B1175870) Derivatives

Further reaction at the newly introduced tertiary amine center (after N-alkylation) can lead to the formation of quaternary ammonium salts. This is typically achieved by reacting the N-alkylated derivative with an excess of an alkylating agent. The quaternization introduces a permanent positive charge on the nitrogen atom, which can significantly alter the physicochemical properties of the molecule, such as its solubility and biological activity.

The ease of quaternization depends on the nature of the N-substituent and the alkylating agent. Less sterically hindered N-alkyl groups and more reactive alkylating agents will favor the formation of the quaternary salt. For instance, N-methylation followed by reaction with methyl iodide is a common method for preparing quaternary ammonium salts. The stereochemistry of quaternization can be influenced by the existing stereocenter at the 2-position of the piperazine ring. nih.gov

Modifications and Elaboration of the Ethanesulfonyl Moiety

The ethanesulfonyl group is generally considered a stable and robust functional group. However, under certain conditions, it can undergo chemical transformations, offering another avenue for the derivatization of this compound.

Chemical Transformations of the Ethyl Chain

While the sulfonamide linkage itself is quite stable, the ethyl chain of the ethanesulfonyl group could potentially be functionalized, although this is less common than modifications at the piperazine nitrogen. Reactions on the ethyl group would likely require harsh conditions and may not be highly selective. For instance, radical halogenation could introduce a halogen atom onto the ethyl chain, which could then be subjected to further nucleophilic substitution reactions. However, such reactions might also lead to undesired side reactions on the piperazine ring.

Another possibility is the use of a starting material where the ethyl chain is already functionalized prior to its attachment to the 2-methylpiperazine (B152721) ring. For example, using 2-chloroethanesulfonyl chloride in the initial synthesis would yield 1-(2-chloroethanesulfonyl)-2-methylpiperazine, providing a handle for subsequent nucleophilic displacement reactions at the ethyl chain. rit.edu

Investigation of Sulfonamide Linkage Stability under Diverse Reaction Conditions

The sulfonamide bond (N-SO2) is known for its high stability under a wide range of chemical conditions, including acidic and basic environments. chem-station.com This stability is a key feature that makes sulfonyl groups useful as protecting groups in organic synthesis. The sulfonamide linkage in this compound is expected to be resistant to cleavage under most standard synthetic transformations targeting the secondary amine.

However, under strongly reductive conditions, the sulfonamide bond can be cleaved. Reagents such as sodium in liquid ammonia (B1221849) or other dissolving metal reductions can effect the removal of the ethanesulfonyl group. Certain specialized reagents and photochemical methods have also been developed for the cleavage of sulfonamides, although their applicability to this specific substrate would need to be experimentally verified. The stability of sulfonamides can be influenced by the substitution on the nitrogen and sulfur atoms; however, the N-ethanesulfonyl group is generally considered to be a robust moiety. nih.gov

Stereochemical Implications in the Synthesis of Derivatives from Chiral 2-Methylpiperazine

The introduction of a chiral center, such as the methyl group at the C-2 position of the piperazine ring, has profound implications for the synthesis of its derivatives. The stereochemistry of 2-methylpiperazine is a critical factor that dictates the three-dimensional structure of the resulting compounds, which in turn can significantly influence their biological activity and selectivity for specific targets. nih.govtmc.edu The synthesis of enantiomerically pure derivatives from chiral 2-methylpiperazine relies on synthetic strategies that can control the absolute stereochemistry of the final product. researchgate.net

The use of enantiomerically pure (R)- or (S)-2-methylpiperazine as a starting material is a common strategy to ensure the stereochemical integrity of the final derivative. researchgate.net The synthesis of these chiral building blocks can be achieved through various methods, including classical resolution of a racemic mixture, asymmetric synthesis from achiral precursors, or by utilizing starting materials from the chiral pool, such as amino acids. researchgate.netgoogle.comrsc.org For instance, enantiopure 2,6-methylated piperazines have been synthesized using diastereoselective triflate alkylation or intramolecular Mitsunobu reactions to establish the desired stereochemistry. researchgate.net

When synthesizing a derivative such as this compound, the reaction typically involves the sulfonylation of the nitrogen atom at the 1-position. If the reaction is performed on an enantiomerically pure starting material, for example, (R)-2-methylpiperazine, the chirality at the C-2 position is generally preserved, leading to the formation of the corresponding (R)-1-(ethanesulfonyl)-2-methylpiperazine. The reaction conditions for such transformations are typically mild enough to prevent racemization of the existing stereocenter.

The stereochemical outcome of the synthesis can be analyzed using various analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying enantiomers and diastereomers. unl.pt By using a chiral stationary phase, it is possible to resolve the stereoisomers of 2-methylpiperazine derivatives and determine the enantiomeric excess (ee) or diastereomeric excess (de) of the product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can also be employed, often with the use of chiral shift reagents, to distinguish between different stereoisomers.

The importance of stereochemistry is highlighted in studies where the different stereoisomers of chiral methyl-substituted aryl piperazinium compounds exhibit distinct selectivity for nicotinic acetylcholine receptors. nih.gov This underscores the principle that the specific spatial arrangement of the methyl group can lead to differential interactions with chiral biological macromolecules, such as receptors and enzymes. nih.gov

Below is a representative table illustrating the expected outcomes when synthesizing this compound from different chiral forms of 2-methylpiperazine.

| Starting Material | Expected Major Product | Expected Enantiomeric/Diastereomeric Purity |

| (R)-2-Methylpiperazine | (R)-1-(Ethanesulfonyl)-2-methylpiperazine | High enantiomeric excess (>99% ee) |

| (S)-2-Methylpiperazine | (S)-1-(Ethanesulfonyl)-2-methylpiperazine | High enantiomeric excess (>99% ee) |

| Racemic (R/S)-2-Methylpiperazine | Racemic mixture of (R)- and (S)-1-(ethanesulfonyl)-2-methylpiperazine | Approximately 1:1 ratio of enantiomers |

In a scenario where a second chiral center is introduced during the derivatization process, the formation of diastereomers would be observed. The pre-existing chirality of the 2-methylpiperazine would influence the stereochemical course of the reaction, potentially leading to a preferential formation of one diastereomer over the other. This phenomenon, known as diastereoselective synthesis, is a cornerstone of modern asymmetric synthesis.

The following table provides a hypothetical example of a diastereoselective reaction involving a chiral 2-methylpiperazine derivative.

| Chiral Reactant | Reagent with New Chiral Center | Possible Diastereomeric Products | Observed Diastereomeric Ratio |

| (R)-1-Benzoyl-2-methylpiperazine | Chiral Alkylating Agent | (R,R)- and (R,S)-1-Benzoyl-2-methyl-4-alkylpiperazine | >90:10 |

| (S)-1-Benzoyl-2-methylpiperazine | Chiral Alkylating Agent | (S,S)- and (S,R)-1-Benzoyl-2-methyl-4-alkylpiperazine | >90:10 |

Structural Elucidation and Spectroscopic Characterization of 1 Ethanesulfonyl 2 Methylpiperazine

Advanced Spectroscopic Methods for Definitive Structure Determination

Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure of a substance.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in a molecule.

For a compound like 1-(Ethanesulfonyl)-2-methylpiperazine, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methyl group on the piperazine (B1678402) ring (a doublet), and the various protons of the piperazine ring itself, which would appear as a series of multiplets. The integration of these signals would correspond to the number of protons in each group.

The ¹³C NMR spectrum would similarly display unique signals for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment (e.g., attached to nitrogen, sulfur, or another carbon).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. A COSY spectrum would reveal which protons are coupled to each other (i.e., are on adjacent carbons), helping to piece together the fragments of the molecule. An HSQC spectrum correlates the signals of protons with the carbon atoms to which they are directly attached, providing a definitive link between the ¹H and ¹³C assignments.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition or molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

For this compound (C₇H₁₆N₂O₂S), the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses would confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the piperazine ring and the loss of substituents. For this compound, characteristic fragments corresponding to the loss of the ethanesulfonyl group or parts of the piperazine ring would be expected.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretching), typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the ethyl and methyl groups, as well as C-N and N-H (if present as a secondary amine in a salt form) stretching and bending vibrations associated with the piperazine ring.

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The S=O stretching vibrations are also typically strong in the Raman spectrum.

While a specific IR spectrum for this compound is not available, the table below illustrates typical IR absorption bands for the related compound 1-(Ethylsulfonyl)piperazine .

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonyl (S=O) | Asymmetric Stretch | 1325 |

| Sulfonyl (S=O) | Symmetric Stretch | 1155 |

| C-H (Alkyl) | Stretch | 2850-2970 |

| N-H (Piperazine) | Stretch | 3250 |

| C-N | Stretch | 1100-1250 |

This data is illustrative for a related compound and may not represent the exact values for this compound.

For this compound, which is a chiral molecule due to the methyl group at the 2-position of the piperazine ring, X-ray crystallography could be used to determine its absolute stereochemistry (R or S configuration) if a suitable crystal of a single enantiomer is obtained. It would also reveal the preferred conformation of the piperazine ring (e.g., chair or boat) and the orientation of the ethanesulfonyl and methyl substituents in the crystal lattice. However, obtaining single crystals of sufficient quality can be a significant challenge.

Chromatographic and Separation Techniques for Compound Purity and Identification

Chromatographic methods are essential for separating the target compound from impurities and for its qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, or a suitable volatile derivative, could be analyzed by GC-MS to assess its purity.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is generated for each component.

The retention time from the gas chromatogram provides a characteristic identifier for the compound under a specific set of analytical conditions. The mass spectrum serves as a molecular fingerprint, allowing for its positive identification by comparison with a library of known spectra or by interpretation of its fragmentation pattern. This technique is also highly sensitive and can be used to detect and identify trace-level impurities. The development of a robust GC-MS method would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good separation and peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within complex mixtures. For the analysis of this compound, a reversed-phase HPLC method coupled to a mass spectrometer would be a suitable approach.

The separation would typically be performed on a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (such as water with a small amount of formic acid to improve peak shape and ionization) and an organic modifier (like acetonitrile (B52724) or methanol) would be employed. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute compounds of increasing hydrophobicity.

The mass spectrometer, often a quadrupole or ion trap, would be operated in positive electrospray ionization (ESI) mode, which is well-suited for nitrogen-containing compounds like piperazine derivatives. The detection can be done in full scan mode to obtain the mass spectrum of the eluting compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity, especially for quantification purposes. An LC-MS/MS screening method for various piperazine derivatives has been developed using a Synergi Polar RP column and gradient elution with 1 mM ammonium (B1175870) formate (B1220265) and methanol/0.1% formic acid. nih.gov

The following table outlines a hypothetical LC-MS method for the analysis of this compound in a complex mixture.

| Parameter | Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan (m/z 100-500) or MRM |

Preparative Chromatography for Isolation and Purification

Preparative chromatography is essential for the isolation and purification of a target compound from a reaction mixture or a natural extract in larger quantities. For this compound, both normal-phase and reversed-phase preparative HPLC could be employed, with the choice depending on the polarity of the impurities.

Given the polar nature of the sulfonamide and the piperazine ring, normal-phase chromatography on a silica (B1680970) gel column might be effective. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or isopropanol.

Alternatively, reversed-phase preparative HPLC is a very common and effective method. A C18 stationary phase with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, would be used. The method would be scaled up from an analytical LC method, using a larger column and a higher flow rate. The collection of fractions would be triggered by a UV detector signal corresponding to the elution of the target compound. For some piperazine derivatives, preparative reverse-phase HPLC has been used to separate diastereomers. rsc.org

Since this compound is a chiral molecule (due to the methyl group at the C2 position), chiral preparative chromatography would be necessary to separate the enantiomers if required. This would involve a chiral stationary phase (CSP) and a suitable mobile phase, often a mixture of alkanes and alcohols.

The following table summarizes a potential preparative HPLC method for the purification of this compound.

| Parameter | Condition |

| Column | C18, 20 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 20 mL/min |

| Detection | UV at 210 nm |

| Fraction Collection | Peak-based |

Theoretical and Computational Chemistry Studies of 1 Ethanesulfonyl 2 Methylpiperazine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(Ethanesulfonyl)-2-methylpiperazine, these calculations would predict bond lengths, bond angles, and dihedral angles, defining its optimal geometric structure.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions.

Table 1: Predicted Molecular Geometry Parameters for a Representative Piperazine (B1678402) Derivative (Note: This data is illustrative, based on computational studies of similar heterocyclic compounds, as specific data for this compound is not available.)

| Parameter | Predicted Value |

| C-N Bond Length (piperazine ring) | 1.46 Å |

| C-C Bond Length (piperazine ring) | 1.54 Å |

| S-N Bond Length (sulfonamide) | 1.63 Å |

| S=O Bond Length | 1.43 Å |

| C-N-C Bond Angle (piperazine ring) | 112.5° |

| O=S=O Bond Angle | 120.1° |

Conformational Analysis and Energy Landscapes

The non-rigid nature of the piperazine ring allows this compound to exist in various spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the stable conformers of a molecule and to map the energy landscape that governs their interconversion. The piperazine ring typically adopts chair and boat conformations, with the chair form generally being more stable.

The presence of the methyl group at the 2-position introduces axial and equatorial isomers for the chair conformation, each with distinct energy levels. Computational studies on similar piperazine derivatives have shown that gauche-conformational interactions play a significant role in the energetic stabilization of the liquid structure. researchgate.net By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be constructed, revealing the global minimum energy conformer and the energy barriers between different conformations.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: This is a hypothetical representation to illustrate the concept of conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair (Equatorial Methyl) | 0.00 | 75.3 |

| Chair (Axial Methyl) | 1.20 | 14.1 |

| Twist-Boat | 5.50 | 0.6 |

| Boat | 6.80 | <0.1 |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data. For this compound, methods like Time-Dependent DFT (TD-DFT) can be employed. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be correlated with experimental IR spectra to identify functional groups. For instance, the characteristic vibrational modes of the S=O and C-N bonds would be predicted. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra. muni.cz

UV-Visible Spectroscopy: The electronic transitions between molecular orbitals, which give rise to absorption in the UV-visible region, can be predicted using TD-DFT calculations. This helps in understanding the electronic properties and potential chromophores within the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data for a Sulfonamide Derivative (Note: This data is illustrative and based on general values for similar functional groups.)

| Spectroscopic Technique | Feature | Predicted Value |

| IR Spectroscopy | S=O Stretch | 1350-1300 cm⁻¹, 1160-1120 cm⁻¹ |

| ¹H NMR Spectroscopy | CH₃ (piperazine) Chemical Shift | δ 1.1-1.3 ppm |

| ¹³C NMR Spectroscopy | C=O (sulfone) Chemical Shift | δ 50-60 ppm |

| UV-Vis Spectroscopy | λmax | ~220 nm |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction of a small molecule, like this compound, with a biological target, typically a protein. These methods are central to drug discovery and design. nih.govnih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For instance, studies on similar piperazine-containing compounds have identified interactions with key amino acid residues in the binding pockets of enzymes like carbonic anhydrases. nih.gov

MD simulations can then be used to refine the docked pose and to study the dynamic stability of the ligand-protein complex over time. These simulations provide a more realistic representation of the binding event in a solvated environment and can reveal subtle conformational changes in both the ligand and the protein upon binding. The binding free energy, a more accurate measure of binding affinity, can also be calculated from MD simulations.

Table 4: Illustrative Molecular Docking Results for a Piperazine Derivative with a Kinase Target (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | GLU166, THR190, CYS145 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. nih.govmdpi.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this process. mdpi.com

For derivatives of this compound, a QSAR model could be developed by synthesizing a series of analogs with variations in substituents and measuring their biological activity. Computational descriptors for each analog, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

This model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. mdpi.com

Role of 1 Ethanesulfonyl 2 Methylpiperazine As a Chemical Intermediate

Utilization as a Precursor in the Synthesis of Complex Heterocyclic Systems

The piperazine (B1678402) scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs. nih.govresearchgate.net The introduction of an ethanesulfonyl group and a methyl group, as seen in 1-(Ethanesulfonyl)-2-methylpiperazine, offers a strategic starting point for the synthesis of complex heterocyclic systems. The secondary amine of the piperazine ring can readily undergo a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, to introduce further diversity and complexity.

Research on analogous structures underscores the importance of sulfonylpiperazine moieties in medicinal chemistry. For instance, a study focused on the synthesis and structure-activity relationship of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH demonstrated the critical role of the piperazine and isoquinoline (B145761) rings for whole-cell activity. nih.gov In this context, this compound can serve as a key building block. The secondary amine can be coupled with various heterocyclic or aromatic systems to generate novel compounds with potential therapeutic applications. The ethanesulfonyl group, while imparting specific physicochemical properties such as solubility and metabolic stability, can also influence the conformational preferences of the piperazine ring, which can be crucial for biological activity.

Contribution to the Design and Development of Analogues for Chemical Space Exploration and SAR Studies

The exploration of chemical space and the establishment of Structure-Activity Relationships (SAR) are fundamental to modern drug discovery. The piperazine core is considered a "privileged scaffold" due to its presence in numerous bioactive molecules and its ability to interact with various biological targets. researchgate.net this compound represents a valuable starting material for the systematic modification of lead compounds and the exploration of new chemical space.

The design of analogues for SAR studies often involves the modification of specific parts of a molecule to understand their contribution to biological activity. The this compound core offers several points for modification:

The Secondary Amine: This position is ideal for introducing a wide range of substituents, from simple alkyl or aryl groups to more complex heterocyclic systems. This allows for the probing of specific binding pockets in target proteins. Studies on FPMINT analogues, which are inhibitors of human equilibrative nucleoside transporters, have shown that modifications on the N-naphthalene and phenyl moieties of a piperazine-containing scaffold are crucial for activity and selectivity. frontiersin.org

The Ethanesulfonyl Group: While the ethanesulfonyl group itself is a key feature, its replacement with other sulfonyl groups (e.g., methanesulfonyl, benzenesulfonyl) or other electron-withdrawing groups can help to fine-tune the electronic properties and steric bulk of the molecule.

The Methyl Group: The methyl group on the piperazine ring introduces chirality and a specific steric hindrance. The synthesis and evaluation of enantiomerically pure forms or analogues with different alkyl groups at this position can provide valuable insights into the stereochemical requirements for biological activity.

The following table illustrates how modifications to a core piperazine structure can influence biological activity, based on findings from related compound series.

| Core Structure Moiety | Modification | Observed Impact on Activity (Example from related compounds) | Reference |

| Piperazine Nitrogen | Introduction of bulky substituents | Can enhance or decrease binding affinity depending on the target protein's active site topology. | nih.gov |

| Sulfonyl Group | Variation of the alkyl/aryl substituent | Modulates electronic properties and solubility, which can affect cell permeability and target engagement. | nih.gov |

| Piperazine Ring Carbon | Introduction of alkyl groups | Can introduce chirality and steric hindrance, leading to stereoselective interactions with the biological target. | nih.gov |

By systematically synthesizing and testing analogues derived from this compound, researchers can build comprehensive SAR models. These models are instrumental in guiding the design of more potent and selective compounds, ultimately leading to the identification of new drug candidates. The importance of such systematic studies is highlighted in the development of antimetastatic compounds, where the type and position of functional groups are critical for efficacy. mdpi.com

Potential in Research Pertaining to Materials Science and Industrial Process Chemistry

While the primary focus for piperazine derivatives has been in medicinal chemistry, their unique chemical properties also suggest potential applications in materials science and industrial process chemistry. Although specific research on this compound in these areas is not widely documented, the known applications of related piperazine compounds provide a basis for exploring its potential.

In materials science, piperazine derivatives have been investigated for various applications. For instance, certain piperazine compounds have been studied as corrosion inhibitors for metals in harsh environments. chemicalbook.com The nitrogen atoms in the piperazine ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion. The ethanesulfonyl group in this compound could potentially enhance this property by modifying the electronic and adhesive characteristics of the molecule.

Furthermore, piperazine and its derivatives are known to be effective agents for CO2 capture. chemicalbook.com The amine functionalities can react reversibly with carbon dioxide, making them suitable for use in industrial processes aimed at reducing greenhouse gas emissions. The specific substitution pattern of this compound might influence its CO2 absorption capacity and kinetics, warranting further investigation.

In industrial process chemistry, piperazine derivatives can serve as versatile building blocks and catalysts. The basic nature of the piperazine nitrogens allows them to act as catalysts in various organic transformations. The synthesis of N-methylpiperazine from diethanolamine (B148213) and methylamine (B109427) is an example of an industrial process involving a piperazine derivative. google.com The defined structure of this compound could be advantageous in creating more selective and efficient catalytic systems.

The potential applications are summarized in the table below:

| Field | Potential Application of this compound | Basis from Related Compounds | Reference |

| Materials Science | Corrosion Inhibitor | Piperazine compounds form protective films on metal surfaces. | chemicalbook.com |

| Industrial Process Chemistry | CO2 Capture Agent | Amine groups in piperazine derivatives react reversibly with CO2. | chemicalbook.com |

| Industrial Process Chemistry | Catalyst or Catalytic Component | Basic nitrogen atoms can catalyze organic reactions. | google.com |

Further research is required to fully elucidate the potential of this compound in these non-pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.